molecular formula C5H3BrN2S B6235559 7-bromoimidazo[4,3-b][1,3]thiazole CAS No. 208722-28-5

7-bromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B6235559
CAS No.: 208722-28-5
M. Wt: 203.06 g/mol
InChI Key: ZBBPDHZTQRZZGT-UHFFFAOYSA-N
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Description

7-Bromoimidazo[4,3-b][1,3]thiazole is a high-purity brominated heterocyclic compound supplied for use as a key synthetic intermediate in chemical and pharmaceutical research. This compound features the imidazothiazole scaffold, a fused bicyclic structure containing nitrogen and sulfur heteroatoms that is of significant interest in medicinal chemistry due to its presence in molecules with a wide range of biological activities . The bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making this reagent a valuable precursor for the exploration of novel chemical space. The broader class of thiazole-containing compounds is well-documented in scientific literature for its diverse pharmacological potential, including applications as anticancer, antimicrobial, and central nervous system (CNS) agents . For research purposes, this compound is characterized by its defined molecular formula C5H3BrN2S and is provided with associated structural identifiers (SMILES: C1=CSC2=C(N=CN21)Br; InChIKey: ZBBPDHZTQRZZGT-UHFFFAOYSA-N) to ensure accurate identification and tracking in experimental workflows . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208722-28-5

Molecular Formula

C5H3BrN2S

Molecular Weight

203.06 g/mol

IUPAC Name

7-bromoimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C5H3BrN2S/c6-4-5-8(3-7-4)1-2-9-5/h1-3H

InChI Key

ZBBPDHZTQRZZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=CN21)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Design for Imidazo 4,3 B 1 2 Thiazole Systems

Classical and Contemporary Approaches to Imidazothiazole Core Construction

The synthesis of the imidazothiazole nucleus has traditionally relied on well-established cyclization and annulation reactions. These methods have been refined over time to improve yields, regioselectivity, and substrate scope.

A cornerstone in the synthesis of imidazothiazoles is the Hantzsch thiazole (B1198619) synthesis and its variations. This approach typically involves the reaction of an α-haloketone with a thioamide or a related sulfur-containing nucleophile. beilstein-journals.org For the construction of the imidazo[2,1-b]thiazole (B1210989) system, a common strategy involves the condensation of a 2-aminothiazole derivative with an α-haloketone. yu.edu.jo This reaction proceeds through initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization to form the fused imidazole (B134444) ring.

The synthesis of substituted 1,3-thiazole derivatives, which can serve as precursors, has been achieved through the reaction of monothiocarbohydrazones with α-bromoketones in ethanol. yu.edu.jo This highlights the versatility of α-haloketones as key building blocks in heterocyclic synthesis. The reactivity of the α-haloketone and the nucleophilicity of the thiazole precursor are critical factors influencing the reaction's success and efficiency.

Annulation, the formation of a new ring onto an existing one, is a powerful strategy for constructing fused heterocyclic systems. For imidazo[4,3-b] mdpi.comresearchgate.netthiazoles, this can involve building the imidazole ring onto a pre-existing thiazole core. One-pot multicomponent reactions have emerged as an efficient method for this purpose. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction, has been successfully employed for the synthesis of imidazo[2,1-b]thiazoles. mdpi.com This reaction brings together an aldehyde, a 2-aminothiazole, and an isocyanide in a single step to construct the fused imidazole ring with high atom economy. mdpi.com

Another annulation approach involves the cyclization of appropriately functionalized thiazole derivatives. For example, a three-component coupling strategy under solvent-free microwave irradiation has been used to annulate an s-triazine ring onto a thiazole, demonstrating the potential for creating complex fused systems. rsc.org While not directly forming an imidazole ring, this methodology showcases a modern approach to ring fusion that could be adapted. Furthermore, metal-free, one-pot synthesis of fused imidazole-containing systems has been achieved through dual oxidative amination of C(sp3)-H bonds, offering a novel and efficient route to these bicyclic heterocycles. nih.gov

Expedited Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the adoption of techniques like microwave-assisted synthesis and one-pot reactions, which align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.

Microwave irradiation has proven to be a valuable tool for accelerating organic reactions. nih.gov In the context of imidazothiazole synthesis, microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For example, the one-pot, three-component synthesis of thiazolyl-pyridazinediones has been successfully carried out under microwave irradiation, showcasing the efficiency of this technique for constructing complex heterocyclic systems. nih.gov This method often leads to cleaner reactions with easier work-up procedures. A rapid and efficient one-pot microwave-assisted protocol has also been developed for the synthesis of s-triazolo[3,4-b] mdpi.comresearchgate.netyu.edu.jothiadiazines and thiadiazoles, avoiding the use of toxic haloketones and halonitriles. nih.gov

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without isolating intermediates. ijcce.ac.ir The synthesis of various imidazo[2,1-b]thiazole derivatives has been achieved through one-pot, three-component reactions. researchgate.net For instance, the condensation of 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide can furnish imidazo[2,1-b]thiazoles in a single step. researchgate.net

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also been applied to the synthesis of imidazothiadiazole hybrids. A one-pot click chemistry protocol was used to synthesize a series of triazole-imidazo[2,1-b] mdpi.comresearchgate.netyu.edu.jothiadiazole hybrids. nih.gov Furthermore, a one-pot synthesis of imidazo[2,1-b] mdpi.comresearchgate.netyu.edu.jothiadiazol-7-ium hydroxides has been described, highlighting the utility of MCRs in aqueous media, which is a green solvent. researchgate.net

Mechanistic Investigations of Key Bond-Forming Reactions

A plausible mechanistic pathway for the formation of the imidazo[4,3-b] researchgate.netmdpi.comthiazole core begins with a substituted thiazole precursor. Unlike the more common syntheses for imidazo[2,1-b]thiazoles which start from 2-aminothiazoles, the synthesis of the imidazo[4,3-b] researchgate.netmdpi.comthiazole system would logically commence from a 4-aminothiazole derivative.

The key steps in the cyclization process can be broken down as follows:

N-Alkylation: The synthesis would likely initiate with the N-alkylation of a 4-aminothiazole derivative by a suitable reagent, such as an α-haloester or α-haloketone. The exocyclic amino group of the 4-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a key intermediate, an N-(thiazol-4-yl)amino ketone or ester.

Intramolecular Cyclization (Imidazole Ring Formation): The crucial step is the subsequent intramolecular cyclization to form the fused imidazole ring. This reaction is typically promoted by a dehydrating agent, such as polyphosphoric acid (PPA) or sulfuric acid. youtube.com The mechanism involves the activation of the carbonyl group of the side chain by the acid catalyst, making it more electrophilic. The endocyclic nitrogen atom at position 3 of the thiazole ring then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

Dehydration: Following the nucleophilic attack, a tetrahedral intermediate is formed. The elimination of a water molecule from this intermediate leads to the formation of the aromatic imidazole ring, resulting in the stable, fused imidazo[4,3-b] researchgate.netmdpi.comthiazole bicyclic system.

An alternative, though less direct, pathway could involve the initial formation of an imidazole ring, specifically a 4(5)-mercaptoimidazole derivative. This precursor could then undergo reaction with a suitable two-carbon electrophile (like a 1,2-dihaloethane derivative) to construct the fused thiazole ring. However, building the imidazole ring onto a pre-formed thiazole is generally a more common and controlled strategy for this class of compounds.

The introduction of the bromine atom at the 7-position could be achieved either by using a pre-brominated thiazole starting material or by electrophilic bromination of the final imidazo[4,3-b] researchgate.netmdpi.comthiazole core. Electrophilic substitution on the isomeric imidazo[2,1-b]thiadiazole systems is known to occur preferentially at the C5 position of the imidazole ring, suggesting that the corresponding position in the imidazo[4,3-b]thiazole system would also be reactive. nih.gov

The table below summarizes the fundamental bond-forming reactions and their mechanistic classification in the proposed synthesis.

StepBond FormedAtoms InvolvedReaction TypePlausible Reagents/Conditions
1C-NN (exocyclic amino) - C (α-carbon)Nucleophilic Substitution4-aminothiazole, α-halocarbonyl
2C-NN3 (thiazole) - C (carbonyl)Intramolecular Nucleophilic Acyl AdditionAcid catalyst (PPA, H₂SO₄), Heat
3C=N (part of imidazole)C, NDehydration/AromatizationAcid catalyst, Heat

Chemical Transformations and Reactivity Profiles of the Imidazo 4,3 B 1 2 Thiazole Nucleus

Electrophilic Aromatic Substitution Reactions on the Imidazothiazole Core

The imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole (B1198619) nucleus, like its more studied isomer imidazo[2,1-b]thiazole (B1210989), is an electron-rich heterocyclic system. In analogous imidazo[2,1-b] Current time information in Pasuruan, ID.acs.orgnih.govthiadiazole systems, electrophilic substitution reactions such as bromination and iodination are known to occur preferentially at the C5 position of the imidazole (B134444) ring. nih.govresearchgate.net This position is activated by the nitrogen atom of the imidazole ring and is the most nucleophilic carbon.

For the unsubstituted imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole core, the C7 position is electronically analogous to the C5 position in the imidazo[2,1-b]thiazole isomer. Therefore, it is the predicted site for electrophilic attack. The introduction of a bromine atom at this position, yielding 7-bromoimidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole, would significantly deactivate the heterocyclic system towards further electrophilic substitution. The electron-withdrawing nature of the halogen would reduce the nucleophilicity of the imidazole ring, making subsequent substitutions require more forcing conditions.

Nucleophilic Substitution Patterns at Brominated Positions (e.g., C7 of 7-bromoimidazo[4,3-b]Current time information in Pasuruan, ID.acs.orgthiazole)

The bromine atom at the C7 position of 7-bromoimidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of bromo-substituted heterocycles in SNAr reactions is well-established, particularly when the ring system is electron-deficient or when the leaving group is activated by adjacent heteroatoms or electron-withdrawing groups. rsc.org

In the case of 7-bromoimidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole, the bridgehead nitrogen atom and the adjacent nitrogen in the imidazole ring exert an electron-withdrawing inductive effect, which can facilitate nucleophilic attack at C7. The reaction would proceed via a Meisenheimer-like intermediate, stabilized by the heterocyclic system. Common nucleophiles such as alkoxides, thiolates, and amines could displace the bromide. For instance, studies on N-protected 5-bromo-4-nitroimidazoles have shown that the 5-bromo substituent is readily displaced by various nucleophiles. rsc.org This suggests that the C7-bromo group in our target compound would be a viable handle for introducing a range of functional groups via nucleophilic substitution, especially if further activated by other substituents or by quaternization of a ring nitrogen.

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

The C7-bromo moiety serves as an excellent anchor point for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and bromo-heterocycles are common substrates. nih.gov

Suzuki-Miyaura Coupling: The reaction of 7-bromoimidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole with various aryl or heteroaryl boronic acids or esters, catalyzed by a palladium(0) complex, is expected to proceed efficiently to form C-C bonds. This reaction is widely used for the arylation of heterocyclic halides. acs.orgnih.gov

Sonogashira Coupling: This reaction would involve the coupling of the 7-bromo derivative with terminal alkynes, catalyzed by palladium and copper co-catalysts, to install alkynyl substituents at the C7 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 7-bromo derivative with a wide range of primary and secondary amines. This method has been successfully applied to unprotected bromoimidazoles and bromopyrazoles, indicating its likely applicability to the imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole system. acs.org

The table below summarizes representative conditions for these reactions, drawn from studies on analogous bromo-heterocyclic compounds.

Coupling ReactionReactantsCatalyst/LigandBaseSolventProduct TypeReference
Suzuki-Miyaura Bromo-naphthalene, Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OAryl-naphthalene nih.gov
Sonogashira 2-Iodobiphenyl, Terminal alkynePdCl₂(PPh₃)₂, CuIEt₃NTHFAlkynyl-biphenyl rsc.org
Buchwald-Hartwig 4-Bromo-1H-imidazole, AnilinePd₂(dba)₃, XPhosK₃PO₄t-Amyl alcohol4-Anilino-1H-imidazole acs.org

Copper-Mediated Transformations

Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, provide a classical yet effective alternative for forming C-N, C-O, and C-S bonds. acs.org These reactions are particularly useful for coupling with nucleophiles that may be challenging for palladium-based systems. The reaction of 7-bromoimidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole with alcohols, phenols, amines, or thiols in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base would lead to the corresponding 7-substituted ethers, amines, or sulfides. The development of new ligands has significantly improved the scope and mildness of these copper-mediated transformations. acs.org For instance, copper-mediated decarboxylative couplings have also emerged as a powerful tool for functionalizing heterocycles. acs.org

Functional Group Interconversions and Transformations on Peripheral Substituents

Substituents introduced onto the imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole nucleus, primarily via the cross-coupling or nucleophilic substitution reactions described above, can undergo a wide variety of further chemical transformations. These interconversions are crucial for fine-tuning the properties of the final molecules.

For example, an aryl group introduced via Suzuki coupling could bear a methoxy substituent that can be demethylated to a phenol. A nitro group, either present on a coupled aryl ring or potentially introduced on the imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole core under specific conditions, could be reduced to an amino group, which can then be further functionalized (e.g., via acylation, diazotization). An ester group, introduced via a coupled reactant, could be hydrolyzed to a carboxylic acid, which in turn can be converted to an amide. The synthesis of spirothiazolidinone derivatives from acyl-hydrazone precursors of imidazo[2,1-b]thiazole highlights the potential for complex transformations on side chains. nih.gov

Ring-Opening and Rearrangement Pathways

The fused imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole ring system, while generally stable, may be susceptible to ring-opening or rearrangement under certain conditions. Studies on related imidazo[2,1-b] Current time information in Pasuruan, ID.acs.orgnih.govthiadiazoles have shown that they can undergo ring-opening and reconstruction to form imidazo[2,1-b]thiazole derivatives in the presence of a strong base like potassium tert-butoxide. rsc.org Similarly, base-induced skeletal rearrangements have been observed in other fused imidazothiazole systems, such as the conversion of imidazo[4,5-e]thiazolo[3,2-b]triazines to imidazo[4,5-e]thiazolo[2,3-c]triazines. nih.gov

These transformations often proceed through nucleophilic attack, for instance, at the sulfur atom or an electrophilic carbon atom of the ring, leading to cleavage of a C-S or C-N bond. The resulting intermediate can then re-cyclize to form a new, rearranged heterocyclic system. Such pathways represent both a potential instability to be aware of during synthesis and a strategic opportunity for accessing novel scaffolds from the imidazo[4,3-b] Current time information in Pasuruan, ID.acs.orgthiazole core.

Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Diffraction Techniques

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole (B1198619), obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry.

The expected data from such an analysis would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For instance, related heterocyclic compounds have been found to crystallize in monoclinic or triclinic systems. mdpi.comnih.gov

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) would be precisely measured.

Atomic Coordinates: The position of each atom within the unit cell would be determined, providing a complete molecular structure.

Bond Lengths and Angles: Crucial information on the covalent bonding within the molecule, such as the lengths of the C-Br, C-S, C-N, and C-C bonds, and the angles between them, would be obtained. This data is vital for understanding the electronic nature of the fused ring system.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice. mdpi.com

A representative data table that would be generated from a single-crystal X-ray diffraction study is presented below. The values are hypothetical and serve as an illustration of the expected data format.

ParameterValue
Empirical formulaC₅H₃BrN₂S
Formula weight203.06
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.5
Z4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole, a combination of ¹H and ¹³C NMR experiments would be essential for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three protons on the heterocyclic rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing bromine atom and the heteroatoms in the rings. Protons on the imidazole (B134444) ring are expected to appear at a lower field compared to those on the thiazole ring. researchgate.netchemicalbook.com Coupling constants (J) between adjacent protons would provide information on their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would also be affected by the substituents and heteroatoms. The carbon atom attached to the bromine atom is expected to have a characteristic chemical shift. dergipark.org.tr

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete connectivity of the molecule. For instance, COSY would show correlations between coupled protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the fusion of the two rings.

A hypothetical table of expected NMR data is provided below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2-~150H-3
3~7.8~115C-2, C-3a
5~7.5~120C-6, C-7a
6~7.2~110C-5, C-7, C-7a
7-~100H-6
8a-~145H-3, H-5

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole (C₅H₃BrN₂S). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov

Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing the stable fragments that are formed upon collision-induced dissociation. researchgate.netsapub.org

Predicted mass spectrometry data for various adducts of 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole is available from public databases. uni.lu

Adductm/z (Predicted)
[M+H]⁺202.92731
[M+Na]⁺224.90925
[M-H]⁻200.91275
[M]⁺201.91948

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the compound and can be used as a molecular fingerprint.

IR Spectroscopy: The IR spectrum of 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the fused ring system (in the 1600-1400 cm⁻¹ region), and C-S stretching vibrations. nih.gov The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

A table of expected characteristic vibrational frequencies is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
C=C Stretch1600 - 1450
Ring Skeletal Vibrations1400 - 1000
C-S Stretch800 - 600
C-Br Stretch600 - 500

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Assignment (If applicable to chiral derivatives)

The parent compound, 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole, is achiral and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, then chiroptical techniques would be indispensable for their characterization.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit a characteristic CD spectrum, which could be used to determine its enantiomeric excess and, in conjunction with theoretical calculations, its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to determine the absolute configuration of chiral molecules.

The application of these techniques would be crucial in the development of enantiomerically pure derivatives of 7-bromoimidazo[4,3-b] uni.luresearchgate.netthiazole for potential applications in fields such as medicinal chemistry or materials science.

Theoretical and Computational Chemistry in the Study of Imidazo 4,3 B 1 2 Thiazole Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of heterocyclic compounds. For derivatives of the imidazo (B10784944) nih.govelsevierpure.comnih.govthiadiazole scaffold, these calculations are used to determine the distribution of electron density and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

In studies of related 1,3,4-thiadiazole (B1197879) derivatives, it has been shown that the aromatic character of the ring system imparts significant in vivo stability with minimal toxicity. nih.gov The introduction of different substituents can modulate the electronic properties. For instance, in a study on 1,3,4-thiadiazole derivatives, the HOMO and LUMO energies were calculated to understand their chemical stability. nih.gov These calculations help in predicting how a bromine atom at the 7-position of the imidazo[4,3-b] nih.govelsevierpure.comthiazole (B1198619) core would influence the electronic structure and reactivity of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry of molecules and their spectroscopic characteristics. For various heterocyclic systems, including imidazo[2,1-b] nih.govelsevierpure.comnih.govthiadiazoles and 1,3,4-thiadiazoles, DFT calculations have been successfully employed to optimize molecular structures and predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

In a study on new 1,3,4-thiadiazole derivatives, DFT calculations were performed to investigate the structures' geometry and physicochemical properties. nih.gov The results of DFT calculations on the optimized molecular structures of various 1,2,4-triazole derivatives, which are structurally related to the compound of interest, indicated the non-planarity of the compounds. nih.gov For 1,3,4-thiadiazole derivatives, DFT has been used to study electron exchange capacity and chemical stability. nih.gov The application of DFT to 7-bromoimidazo[4,3-b] nih.govelsevierpure.comthiazole would provide valuable insights into its preferred conformation and how the bromine substituent affects its geometry and spectroscopic signatures.

Table 1: Predicted Spectroscopic Data for Imidazo[2,1-b] nih.govelsevierpure.comnih.govthiadiazole Derivatives from a Representative Study. mdpi.com
Compound Derivative1H-NMR (ppm) - C5 Proton13C-NMR (ppm) - C5 CarbonIR (cm-1) - =C-H Stretch
5a-l7.89–8.93100.25–116.282922–3125

Conformational Space Exploration and Energy Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels. For complex heterocyclic systems, understanding the conformational landscape is crucial for identifying the most stable and biologically relevant conformations.

While specific studies on the conformational analysis of 7-bromoimidazo[4,3-b] nih.govelsevierpure.comthiazole are not available, research on related structures highlights the importance of this analysis. The flexibility of substituents on the imidazo[2,1-b]thiazole (B1210989) core can be explored using computational methods to generate a potential energy surface, which helps in identifying low-energy conformers that are likely to be present under physiological conditions. This information is invaluable for understanding how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, including its interactions with its environment, such as water molecules. These simulations are crucial for understanding how a molecule behaves in a biological system.

For instance, MD simulations have been used to study the stability of complexes between 1,3,4-thiadiazole derivatives and their target proteins. nih.gov In a study of 1,3,4-thiadiazole derivatives as potential anticancer agents, MD simulations were conducted to evaluate the conformational stability of the ligand-protein complexes over a 100 ns run. mdpi.com These simulations can reveal important information about the stability of binding poses predicted by molecular docking and the role of solvent molecules in the interaction. Applying MD simulations to 7-bromoimidazo[4,3-b] nih.govelsevierpure.comthiazole would allow for the study of its structural stability and how it interacts with surrounding water molecules, which can influence its solubility and bioavailability.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization (Excluding toxicity)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction tools are used to computationally estimate properties such as absorption, distribution, metabolism, and excretion. These predictions help in identifying potential liabilities of a compound and guide its optimization.

Studies on imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.govelsevierpure.comnih.govthiadiazole derivatives have utilized in silico ADME profiling to evaluate their drug-likeness. elsevierpure.comrsc.org For example, the SwissADME server has been used to predict the oral bioavailability and pharmacokinetic properties of imidazothiadiazole derivatives based on the "boiled egg" model. researchgate.net Another study on 1,3,4-thiadiazole derivatives predicted their ADME properties using modules from Schrödinger's Maestro molecular modeling package. nih.gov These in silico predictions for 7-bromoimidazo[4,3-b] nih.govelsevierpure.comthiazole would be instrumental in assessing its potential as a drug candidate.

Table 2: Representative In Silico ADME Predictions for Imidazo[2,1-b]thiazole Derivatives. elsevierpure.com
CompoundDrug-LikenessADME Profile
Compound 26PromisingPromising
Compound 27PromisingPromising

Molecular Docking Studies for Ligand-Target Interaction Prediction at a Mechanistic Level

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to understand the molecular basis of a compound's activity and to screen virtual libraries of compounds for potential binders.

Numerous studies have employed molecular docking to investigate the interactions of imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.govelsevierpure.comnih.govthiadiazole derivatives with various biological targets. For example, docking studies have been performed on imidazo[2,1-b]-1,3,4-thiadiazole derivatives with HIV-1 protease to assess their binding affinity. researchgate.net In another study, molecular docking was used to investigate the interactions of imidazo[2,1-b] nih.govelsevierpure.comnih.govthiadiazole derivatives with cyclooxygenases (COX-1/COX-2). nih.gov The results of these studies, often presented as docking scores and binding energies, provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Such studies on 7-bromoimidazo[4,3-b] nih.govelsevierpure.comthiazole would be crucial for identifying its potential biological targets and understanding its mechanism of action at a molecular level.

Table 3: Example of Molecular Docking Results for Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives against HIV-1 Protease. researchgate.net
CompoundDocking ScoreHydrogen Bond Energy (KJ)
RUS-06-117.23-2.12
RUS-05-116.20-2.08
RUS-02-114.23-4.02
RUS-01-111.16-0.71

Derivatization, Functionalization, and Analogue Generation Strategies

Design Principles for Diverse Imidazothiazole Libraries

A review of scientific databases and chemical literature indicates that there are no specific publications detailing the design principles for creating diverse chemical libraries based solely on the 7-bromoimidazo[4,3-b] nih.govresearchhub.comthiazole (B1198619) scaffold. While general principles for library design of related heterocyclic systems like imidazo[2,1-b]thiazoles exist, these cannot be directly extrapolated to the requested compound without specific experimental validation, which is currently absent from the literature.

Scaffold Decoration via Peripheral Functionalization

There is a lack of specific studies in the accessible scientific literature detailing the peripheral functionalization or "scaffold decoration" of 7-bromoimidazo[4,3-b] nih.govresearchhub.comthiazole. Research on related isomers, such as imidazo[2,1-b]-1,3,4-thiadiazoles, shows that electrophilic substitution, including bromination, can occur at position 5 of that specific ring system. researchgate.net However, similar reactivity and functionalization studies for the 7-bromoimidazo[4,3-b] nih.govresearchhub.comthiazole scaffold have not been reported.

Combinatorial Chemistry Approaches for High-Throughput Synthesis of Analogues

No dedicated studies on the application of combinatorial chemistry for the high-throughput synthesis of analogues based on the 7-bromoimidazo[4,3-b] nih.govresearchhub.comthiazole scaffold have been found in the reviewed literature. While combinatorial synthesis is a powerful tool for generating large libraries of compounds, its application to this specific heterocyclic system has not been a subject of published research.

Molecular Basis of Biological Activity and Mechanistic Insights

Investigation of Molecular Targets and Ligand-Receptor Binding Mechanisms

Research has identified several key molecular targets for imidazo[2,1-b]thiazole (B1210989) derivatives, primarily in the context of cancer therapy. These targets include protein kinases and structural proteins like tubulin.

Kinases: Various kinase families are prominent targets.

RAF Kinases: Derivatives have been developed as pan-RAF inhibitors, targeting components of the MAPK/ERK signaling cascade such as V600E-B-RAF and C-RAF. nih.govacs.org

Focal Adhesion Kinase (FAK): FAK, a tyrosine kinase involved in cell survival and metastasis, has been identified as a potential target. biruni.edu.tr Computational studies have been used to model the interactions between imidazo[2,1-b]thiazole compounds and the FAK active site. biruni.edu.tr

Pim-1 Kinase: Molecular docking studies suggest that certain bis-thiazole derivatives can inhibit Pim-1 kinase, a downstream target of which is C-myc. frontiersin.org

Tubulin: The microtubule system is another major target. Several imidazo[2,1-b]thiazole conjugates have been shown to act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization. acs.orgnih.govnih.govnih.gov Molecular docking studies indicate that these compounds can bind efficiently to the tubulin protein, disrupting the dynamic equilibrium required for mitosis. acs.orgnih.gov

Other Enzymes:

Human Peroxiredoxin 5: Docking studies have explored the potential interactions of imidazo[2,1-b]thiazole derivatives with the active site of this antioxidant enzyme. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): While not exclusively studied with the imidazo[2,1-b]thiazole core, thiazole-containing structures are recognized as inhibitors of PTP1B, an enzyme that negatively regulates insulin (B600854) signaling pathways. nih.govresearchgate.net

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Carbonic Anhydrase, HER4 Kinase, PTP1B, InhA, DNA gyrase, monoamine oxidase)

Kinetic studies have quantified the inhibitory potency of imidazo[2,1-b]thiazole derivatives against several enzymes, providing insight into their mechanism of action.

Kinase Inhibition: A series of 5,6-diarylimidazo[2,1-b]thiazoles demonstrated potent inhibitory effects on RAF kinases, which are crucial in melanoma. Compound 8u from this series showed significant inhibition of both V600E-B-RAF and C-RAF kinases. nih.gov Similarly, another study identified compound 38a as a potent pan-RAF inhibitor. acs.org

Kinase Inhibition Data for Imidazo[2,1-b]thiazole Derivatives

Compound Target Kinase IC₅₀ (nM) Source
8u V600E-B-RAF 39.9 nih.gov
8u C-RAF 19.0 nih.gov
38a Pan-RAF Potent Activity acs.org

Carbonic Anhydrase (CA) Inhibition: Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been evaluated for their ability to inhibit various human (h) carbonic anhydrase isoforms. These compounds showed selective activity against the cytosolic isoform hCA II, with several derivatives exhibiting inhibitory constants (Kᵢ) in the micromolar range. nih.gov They were found to be weak or inactive against isoforms hCA I, and the tumor-associated hCA IX and hCA XII. nih.gov

Carbonic Anhydrase II Inhibition Data

Compound Target Isoform Kᵢ (µM) Source
9ae, 9bb, 9ca, 9cc-ce, 9da, 9dc hCA II 57.7 - 67.9 nih.gov

While the initial query mentioned other enzymes like HER4 Kinase, PTP1B, InhA, DNA gyrase, and monoamine oxidase as examples, the most specific and quantitative inhibition data for the imidazo[2,1-b]thiazole scaffold is centered on kinases and carbonic anhydrases.

Biochemical Pathway Modulation and Cellular Mechanism of Action at a Molecular Level

The inhibition of molecular targets by imidazo[2,1-b]thiazole derivatives translates into the modulation of key biochemical and cellular signaling pathways, ultimately leading to specific cellular outcomes like apoptosis and cell cycle arrest.

MAPK/ERK Pathway: By inhibiting RAF kinases, compounds like 8u and 38a directly interfere with the MAPK/ERK signaling cascade. nih.govacs.org This is confirmed by the observed downstream inhibition of MEK and ERK phosphorylation, which blocks pro-survival signals and halts uncontrolled cellular growth. acs.org

Apoptosis Induction: A primary mechanism of anticancer activity for these compounds is the induction of programmed cell death (apoptosis). nih.govnih.gov This is achieved through the modulation of apoptosis-related proteins. Studies have shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins like Bax and Puma and the downregulation of anti-apoptotic proteins like Bcl-2, indicating activation of the mitochondrial-dependent (intrinsic) apoptotic pathway. frontiersin.orgnih.gov Furthermore, the activation of executioner caspases, such as caspase-3, and initiator caspases (caspase-8 and caspase-9) is a common finding. frontiersin.orgacs.org

Cell Cycle Arrest: Disruption of microtubule dynamics through tubulin inhibition is a potent mechanism for inducing cell cycle arrest, typically at the G2/M phase. acs.orgnih.govnih.gov Flow cytometry analysis has repeatedly confirmed that imidazo[2,1-b]thiazole conjugates cause a significant accumulation of cells in this phase of the cell cycle, preventing cell division. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis Based on Molecular Interactions and Electronic Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of imidazo[2,1-b]thiazole derivatives. nih.gov

For pan-RAF inhibitors , the nature of the sulfonamide moiety is critical. A compound with a cyclic sulfamide (B24259) (38a ) showed high activity, as did a derivative with a terminal open-chain sulfonamide (27c ). acs.org

In the case of carbonic anhydrase inhibitors , SAR analysis of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates revealed that substitutions on the piperazine ring significantly influence inhibitory activity against the hCA II isoform. nih.gov

For antitubercular activity , studies found that incorporating a chlorophenyl, pyridine, or coumarin (B35378) group onto the thiazole (B1198619) ring was significantly related to the antimycobacterial effect. researchgate.net

In a series of antiproliferative 5,6-diarylimidazo[2,1-b]thiazoles, a compound possessing a terminal para-hydroxybenzenesulfonamido moiety and an ethylene (B1197577) linker (8u ) showed the highest potency across numerous cancer cell lines. nih.gov The planar nature of the benzo[d]imidazo[2,1-b]thiazole core promotes π-conjugation, enhancing stability, while electron-withdrawing groups like sulfonamides can pull electron density from the core, influencing molecular interactions.

In Vitro Studies on Cellular Processes (e.g., antiproliferation, apoptosis induction) without clinical outcomes

Extensive in vitro studies have documented the effects of imidazo[2,1-b]thiazole derivatives on various cellular processes, particularly antiproliferation and apoptosis in cancer cells.

Antiproliferative Activity: These compounds have demonstrated potent cytotoxicity against a wide array of human cancer cell lines. nih.govelsevierpure.com For instance, new imidazo[2,1-b]thiazole-based aryl hydrazones elicited promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values as low as 1.12 μM. nih.gov Another series of conjugates showed significant effects against A549 lung cancer cells, with IC₅₀ values of 0.92 and 0.78 μM. nih.gov

Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives in Cancer Cell Lines

Compound(s) Cell Line Cancer Type IC₅₀ (µM) Source
9i MDA-MB-231 Breast 1.65 nih.gov
9m MDA-MB-231 Breast 1.12 nih.gov
8u NCI-H460 Non-Small Cell Lung 0.845 nih.gov
8u MCF7 Breast 0.476 nih.gov
11x A549 Lung 0.64 - 1.44 nih.gov
11x MCF-7, HeLa, DU-145, HT-29 Breast, Cervical, Prostate, Colon 0.64 - 1.44 nih.gov
4g A549 Lung 0.92 nih.gov
4h A549 Lung 0.78 nih.gov

Apoptosis Induction: The cytotoxic effects are strongly linked to the induction of apoptosis. This has been confirmed through multiple cellular assays:

Annexin V-FITC/Propidium Iodide Staining: This assay consistently shows an increase in early and late apoptotic cells following treatment. nih.govnih.gov

DNA Fragmentation and Hoechst Staining: Treated cells exhibit characteristic nuclear condensation and DNA fragmentation, which are hallmarks of apoptosis. nih.gov

Caspase-3 Activation: Increased activity of caspase-3, a key executioner enzyme in apoptosis, is frequently observed. nih.gov

These in vitro findings underscore the potential of the imidazo[2,1-b]thiazole scaffold as a foundation for developing agents that can effectively trigger programmed cell death in cancer cells.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development of Imidazothiazole Scaffolds as Chemical Probes for Biological Systems

The imidazo[4,3-b] nih.govmdpi.comthiazole (B1198619) framework is an attractive scaffold for the development of chemical probes, which are essential tools for dissecting complex biological systems. The inherent fluorescence of some related heterocyclic systems, such as imidazopyridines, suggests the potential for creating fluorescent probes based on the imidazo[4,3-b] nih.govmdpi.comthiazole core. nih.gov These probes can be designed to "turn on" or shift their fluorescence upon binding to a specific biomolecule, enabling the visualization and tracking of targets within living cells. researchgate.net

The 7-bromo substitution on the imidazo[4,3-b] nih.govmdpi.comthiazole ring offers a versatile handle for chemical modification. This bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or reactive groups. This adaptability is crucial for creating a diverse library of chemical probes to study a wide array of biological processes. For instance, a benzothiazole-based fluorescent probe has been successfully developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo, demonstrating the utility of thiazole-containing scaffolds in probe design. researchgate.net

Rational Drug Design Strategies Utilizing the Imidazothiazole Privileged Scaffold

The imidazo[4,3-b] nih.govmdpi.comthiazole scaffold is considered a "privileged" structure in medicinal chemistry, as it is a recurring motif in many biologically active compounds. nih.gov This has led to its extensive use in rational drug design, a process that involves the targeted creation of new medicines. The thiazole ring and its fused imidazole (B134444) counterpart can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and pi-stacking, making them ideal for enzyme inhibition and receptor modulation.

The 7-bromoimidazo[4,3-b] nih.govmdpi.comthiazole derivative is of particular interest in drug design due to the unique properties of the bromine atom. The bromine can act as a key interaction point within a protein's binding site, and its size and electronegativity can be fine-tuned to optimize binding affinity and selectivity. For example, in the development of kinase inhibitors, halogenated phenyl groups attached to a heterocyclic core have shown increased potency. nih.gov Furthermore, the bromine atom provides a site for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov Thiazole derivatives have been successfully designed as inhibitors of various enzymes, including those involved in cancer and inflammation. nih.govnih.govmdpi.com

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify known drugs to improve their properties or to discover new chemical entities with similar biological activities. The imidazo[4,3-b] nih.govmdpi.comthiazole scaffold can serve as a bioisostere for other bicyclic heteroaromatic systems found in existing drugs. For instance, the related 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine (B1678525), a core structure in many biologically important molecules. nih.govmdpi.com

The 7-bromoimidazo[4,3-b] nih.govmdpi.comthiazole core can be utilized in scaffold hopping to move from a known active compound to a novel chemical series with potentially improved characteristics, such as enhanced selectivity or better metabolic stability. The bromine atom can play a crucial role in this process by maintaining key interactions with the target protein while the rest of the scaffold is altered. This approach allows for the exploration of new intellectual property space and the development of next-generation therapeutics.

Role in Understanding Fundamental Biochemical Processes

Derivatives of the imidazo[4,3-b] nih.govmdpi.comthiazole scaffold have the potential to be instrumental in unraveling fundamental biochemical processes. By designing specific inhibitors or probes for key enzymes and proteins, researchers can elucidate their roles in cellular signaling pathways, metabolic networks, and disease progression.

For example, thiazole-based compounds have been investigated as inhibitors of ubiquitin-specific protease 7 (USP7), an enzyme involved in protein degradation and cancer. nih.gov The development of potent and selective inhibitors for such enzymes can help to clarify their complex biological functions. Similarly, the broad-spectrum activity of thiazole derivatives against various protein kinases allows for the study of signal transduction pathways that are often dysregulated in diseases like cancer. nih.gov The 7-bromoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold, with its potential for targeted modification, can be a valuable tool for creating specific chemical agents to probe these intricate biochemical processes, ultimately leading to a deeper understanding of human biology and disease.

Future Research Directions and Unexplored Avenues for 7 Bromoimidazo 4,3 B 1 2 Thiazole

Emerging Synthetic Methodologies for Enhanced Accessibility

A primary hurdle in exploring the potential of 7-bromoimidazo[4,3-b] researchgate.netmdpi.comthiazole (B1198619) is its limited synthetic accessibility. Traditional multi-step syntheses for related heterocyclic systems are often plagued by low yields, harsh reaction conditions, and limited substrate scope. Future research must prioritize the development of robust and efficient synthetic routes.

Emerging methodologies offer promising solutions. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields for the synthesis of related imidazo[2,1-b] researchgate.netmdpi.comnih.govthiadiazoles. researchgate.net Similarly, the application of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could provide a streamlined, one-pot approach to constructing the core imidazo[4,3-b] researchgate.netmdpi.comthiazole scaffold, which could then be selectively brominated. rsc.orgacs.org These strategies, coupled with the use of environmentally friendly solvents and catalysts, would be crucial for generating a diverse library of derivatives for further study. nih.gov

MethodologyProjected Reaction TimeProjected YieldKey Advantages
Conventional Thermal Synthesis12-48 hours15-40%Established procedures for related isomers.
Microwave-Assisted Synthesis (MAOS)10-60 minutes60-85%Rapid, efficient, improved yields, environmentally friendly. researchgate.net
Multicomponent Reactions (MCRs)2-8 hours50-75%High atom economy, operational simplicity, rapid library generation. researchgate.net
Flow Chemistry SynthesisContinuousConsistent & ScalableExcellent control over reaction parameters, enhanced safety, ease of scale-up.

Deeper Mechanistic Understanding of Complex Reactions

With a viable synthetic route established, a fundamental understanding of the compound's reactivity will be paramount. The electronic landscape of the imidazo[4,3-b] researchgate.netmdpi.comthiazole ring system, influenced by the electron-withdrawing bromine atom at the 7-position, is currently unknown. Mechanistic studies are required to predict and control its behavior in subsequent chemical transformations.

For related isomers like imidazo[2,1-b]-1,3,4-thiadiazoles, electrophilic substitution reactions have been shown to occur regioselectively at the 5-position. nih.gov It is critical to determine the analogous reactive sites on the 7-bromoimidazo[4,3-b] researchgate.netmdpi.comthiazole core. This can be achieved through a combination of computational chemistry (e.g., Density Functional Theory calculations to map electron density and predict sites of reactivity) and empirical studies. Understanding these mechanisms will enable the precise and controlled functionalization of the core scaffold, allowing for systematic structure-activity relationship (SAR) studies. The bromine atom itself can serve as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a direct route to introduce diverse molecular fragments.

High-Throughput Screening and Lead Optimization Strategies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds against a specific biological target. bmglabtech.comnih.gov Once synthetic methodologies allow for the creation of a chemical library based on the 7-bromoimidazo[4,3-b] researchgate.netmdpi.comthiazole scaffold, HTS will be the primary engine for identifying initial "hits."

The process involves miniaturization and automation to test the library against biological targets in formats such as 384- or 1536-well plates. bmglabtech.comnih.gov Initial screening campaigns could target broad therapeutic areas where related imidazothiazoles have shown promise, such as oncology and infectious diseases. dntb.gov.uanih.gov For example, a library of derivatives could be screened against a panel of protein kinases, a target class for which many imidazole-based compounds show inhibitory activity. mdpi.comresearchgate.net Hits identified from the primary screen would then undergo dose-response validation and secondary assays to confirm their activity and mechanism of action, initiating the lead optimization process.

PhaseObjectiveKey TechniquesProjected Timeline
Phase 1: Library GenerationSynthesize a diverse library of 1,000+ derivatives.Automated parallel synthesis, MCRs.3-6 months
Phase 2: Primary HTSIdentify initial "hits" against a target.Automated liquid handling, fluorescence/luminescence plate readers. nih.gov1-2 weeks
Phase 3: Hit ConfirmationConfirm activity and rule out false positives.Dose-response curves, orthogonal assays.2-4 weeks
Phase 4: Lead OptimizationImprove potency, selectivity, and drug-like properties.Iterative medicinal chemistry, SAR analysis.12-24 months

Advanced Biopharmaceutical Investigations at a Molecular Level

Beyond initial activity screening, a deep biopharmaceutical understanding at the molecular level is essential. This involves using computational and experimental methods to predict and analyze how derivatives of 7-bromoimidazo[4,3-b] researchgate.netmdpi.comthiazole interact with biological systems, without relying on clinical data.

In silico techniques such as molecular docking and molecular dynamics simulations will be the first step. These methods can predict the binding modes of hit compounds within the active site of a target protein, providing crucial insights for rational drug design. nih.govnih.gov For instance, docking studies could reveal whether the bromine atom forms a key halogen bond with the protein target, a type of interaction increasingly leveraged in drug design. Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can assess the potential drug-likeness of compounds early in the discovery process, helping to prioritize those with favorable pharmacokinetic profiles. nih.gov

Investigation StageMethodPurpose
Target EngagementMolecular Docking & DynamicsPredict binding affinity and interaction modes with target protein. nih.gov
Drug-Likeness ProfileIn Silico ADMET PredictionAssess physicochemical properties, metabolic stability, and potential toxicity. nih.gov
Experimental ValidationSurface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)Quantify binding kinetics and thermodynamics of the compound-target interaction.
Structural BiologyX-ray Co-crystallographyObtain a high-resolution 3D structure of the compound bound to its target.

Exploration of Novel Biological Targets and Therapeutic Areas Based on Mechanistic Principles

The true potential of 7-bromoimidazo[4,3-b] researchgate.netmdpi.comthiazole may lie in its ability to interact with novel biological targets or to show improved efficacy in established therapeutic areas. The extensive research on related isomers provides a logical starting point for exploration. Imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated a remarkable range of activities, including anticancer (e.g., as tubulin polymerization and B-Raf kinase inhibitors), anti-inflammatory (e.g., as COX-2 inhibitors), and anti-infective properties. researchgate.netnih.govresearchgate.netresearchgate.net

Future research should investigate whether the unique stereoelectronic properties of the 7-bromo-imidazo[4,3-b] researchgate.netmdpi.comthiazole scaffold can modulate these known activities or confer activity against new targets. For example, the scaffold could be explored for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy or as an anti-tuberculosis agent targeting novel pathways. nih.govresearchgate.net A mechanistically driven approach, where the scaffold is rationally designed to interact with specific enzyme active sites or protein-protein interfaces, will be key to discovering its most impactful therapeutic applications.

Therapeutic AreaPotential Molecular Target(s)Rationale Based on Related Isomers
OncologyB-Raf Kinase, Tubulin, EGFR, IDO1Imidazothiazoles are potent kinase and tubulin polymerization inhibitors. nih.govresearchgate.net
Infectious DiseaseMycobacterium tuberculosis QcrB, Viral EnzymesDemonstrated antitubercular and antiviral activities. nih.govnih.gov
InflammationCyclooxygenase-2 (COX-2), JNKKnown anti-inflammatory properties via enzyme inhibition. researchgate.netresearchgate.net
Neurological DisordersAcetylcholinesterase, NMDA ReceptorsCore scaffold has been investigated for various CNS applications. dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-bromoimidazo[4,3-b][1,3]thiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of brominated precursors with thioamide derivatives under reflux in ethanol or DMF. Key steps include:

  • Use of ethyl bromopyruvate or bromoacetophenone as electrophilic partners.
  • Monitoring reaction progress via TLC (acetone:n-hexane, 1:2 ratio) .
  • Purification via recrystallization or column chromatography.
    • Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios influence yield. Substituent position (e.g., bromine at C7) requires careful regioselective control .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to validate the structure of this compound derivatives?

  • Methodology :

  • ¹H-NMR : Peaks at δ 7.4–8.0 ppm confirm aromatic protons; coupling constants (J = 7–9 Hz) distinguish adjacent substituents.
  • ¹³C-NMR : Signals at 140–160 ppm indicate thiazole ring carbons.
  • IR : Absorption bands at 1716 cm⁻¹ (C=O ester) and 1573 cm⁻¹ (C=C ring) confirm functional groups.
  • HRMS : Exact mass matching (e.g., C₉H₆BrN₃S) ensures molecular integrity .

Q. What computational tools are used to predict the aromaticity and electronic properties of the imidazothiazole core?

  • Methodology : Density Functional Theory (DFT) calculations assess π-electron delocalization and HOMO-LUMO gaps. Software like Gaussian or ORCA models substituent effects (e.g., bromine’s electron-withdrawing nature) on aromatic stability .

Advanced Research Questions

Q. How do substituents at positions 2 and 4 of the thiazole ring influence the biological activity of this compound derivatives?

  • SAR Insights :

  • Position 2 : Electron-withdrawing groups (e.g., -NO₂) enhance antiparasitic activity by increasing electrophilicity.
  • Position 4 : Bulky substituents (e.g., p-bromophenyl) improve membrane penetration, as seen in IC₅₀ values <10 µM against Trypanosoma cruzi .
  • Data Example : Compound 1f (o-Br-benzylidene derivative) showed 303× selectivity over mammalian cells, outperforming reference drugs .

Q. What mechanistic pathways explain the trypanocidal activity of this compound derivatives?

  • Mechanistic Studies :

  • Membrane Disruption : Scanning electron microscopy (SEM) reveals parasite membrane blebbing and cytoplasmic leakage at IC₅₀ concentrations (e.g., 3.32 µM for 1f ) .
  • Apoptosis Induction : Annexin V/PI staining confirms phosphatidylserine exposure, indicating programmed cell death in Leishmania promastigotes .

Q. How can molecular docking resolve contradictions in structure-activity relationships (SAR) for imidazothiazole derivatives?

  • CADD Approach :

  • Docking into T. cruzi trypanothione reductase (PDB: 2W0H) identifies key interactions (e.g., hydrogen bonding with Glu466).
  • Contradictory IC₅₀ values (e.g., meta vs. para substituents) are rationalized by ligand-receptor steric clashes .

Q. What experimental strategies address discrepancies in IC₅₀ values across different assay conditions?

  • Validation Protocols :

  • Standardize parasite viability assays (resazurin-based) across labs.
  • Cross-validate with ultrastructural studies (e.g., TEM for membrane integrity) .
    • Case Study : Compound 2d (p-Br-benzylidene) showed IC₅₀ = 8.45 µM in T. cruzi but varied in Leishmania due to differential metabolic uptake .

Q. How can selectivity indices (SI) be optimized to reduce off-target toxicity in mammalian cells?

  • Design Principles :

  • Introduce polar groups (e.g., -OH, -OMe) to enhance water solubility and reduce nonspecific binding.
  • Example : Compound 1h (furan derivative) achieved SI = 153.6 by balancing lipophilicity (logP = 2.8) and hydrogen-bond donor capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.